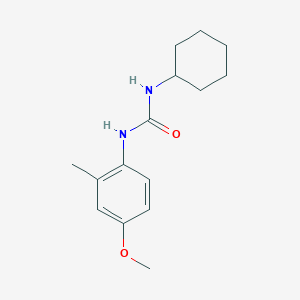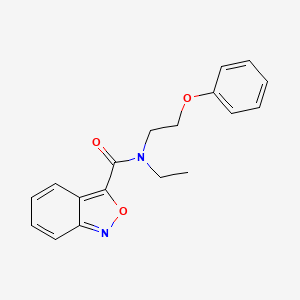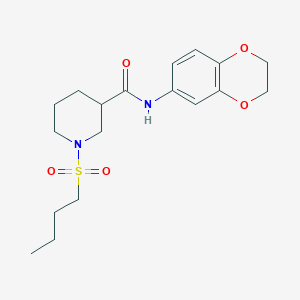
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a conjugated system of a carbonyl group and a double bond. This compound features a phenyl group and a propoxyanilino group, making it a potentially interesting molecule for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can be achieved through a multi-step process involving the following general steps:
Formation of the enone backbone: This can be done through an aldol condensation reaction between an appropriate aldehyde and ketone.
Introduction of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction.
Attachment of the propoxyanilino group: This step may involve a nucleophilic substitution reaction where the aniline derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl and propoxyanilino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-phenyl-3-(4-methoxyanilino)but-2-en-1-one: Similar structure with a methoxy group instead of a propoxy group.
(E)-1-phenyl-3-(4-ethoxyanilino)but-2-en-1-one: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one lies in its specific functional groups, which can impart distinct chemical and biological properties compared to its analogs. The propoxy group may influence its solubility, reactivity, and interactions with biological targets.
Eigenschaften
IUPAC Name |
(E)-1-phenyl-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-13-22-18-11-9-17(10-12-18)20-15(2)14-19(21)16-7-5-4-6-8-16/h4-12,14,20H,3,13H2,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXVRKITHQDNQ-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-CYCLOPROPYL-2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B5334974.png)
![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
![(6Z)-5-imino-6-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5334985.png)

![N-(1-isonicotinoyl-4-piperidinyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5334994.png)
![4-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5335002.png)


![METHYL 2-{[5-(3-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5335013.png)
![1-hydroxy-3-[(4-nitrobenzyl)oxy]-9H-xanthen-9-one](/img/structure/B5335015.png)
![(2S)-2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-butanol](/img/structure/B5335020.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5335028.png)
![(4E)-4-[(CYCLOHEPTYLAMINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5335039.png)
![(4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B5335061.png)
